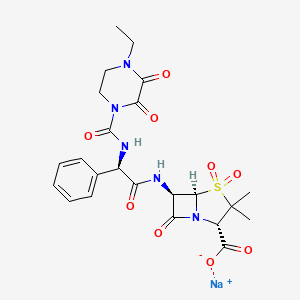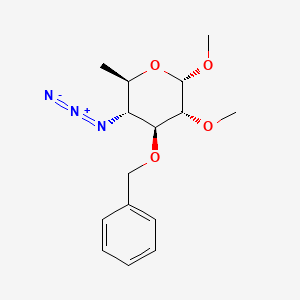
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-a-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside is a synthetic compound used in various fields of scientific research It is a derivative of glucopyranoside, characterized by the presence of an azido group at the 4th position, a methyl group at the 2nd position, and a benzyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of hydroxyl groups on a glucopyranoside derivative, followed by the introduction of the azido group through nucleophilic substitution. The reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium azide. The benzyl group is introduced through benzylation reactions, and the methyl group is added via methylation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors for the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: The azido group can be reduced to an amino group using hydrogenation or other reducing agents.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dichloromethane, and other nucleophiles.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or other reducing agents.
Oxidation: Various oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the azido group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of carbohydrate-protein interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside involves its reactivity due to the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various biochemical and medicinal applications. The compound can also interact with biological molecules through its glucopyranoside moiety, potentially affecting carbohydrate-binding proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside: Similar structure but with an additional benzyl group.
Methyl 4-Azido-4,6-dideoxy-α-L-mannopyranoside: Similar azido group but different stereochemistry.
Methyl 2,3-diazido-4,6-O-benzylidene-2,3-dideoxy-α-D-mannopyranoside: Contains two azido groups and a benzylidene protecting group.
Uniqueness
Its combination of azido, methyl, and benzyl groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Propriétés
Formule moléculaire |
C15H21N3O4 |
|---|---|
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-5-azido-2,3-dimethoxy-6-methyl-4-phenylmethoxyoxane |
InChI |
InChI=1S/C15H21N3O4/c1-10-12(17-18-16)13(14(19-2)15(20-3)22-10)21-9-11-7-5-4-6-8-11/h4-8,10,12-15H,9H2,1-3H3/t10-,12-,13+,14-,15+/m1/s1 |
Clé InChI |
NYGOWLVAGJFTAB-LFHLZQBKSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC)OCC2=CC=CC=C2)N=[N+]=[N-] |
SMILES canonique |
CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


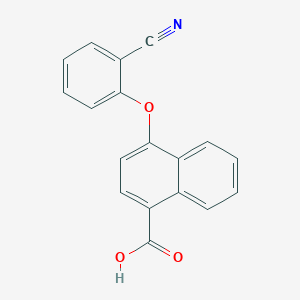
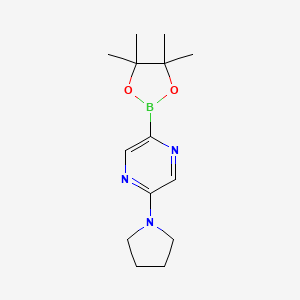
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
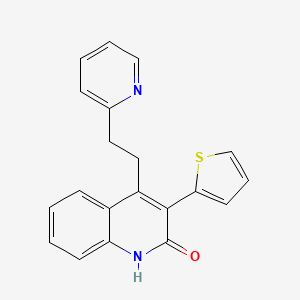
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)
urea](/img/structure/B13850726.png)
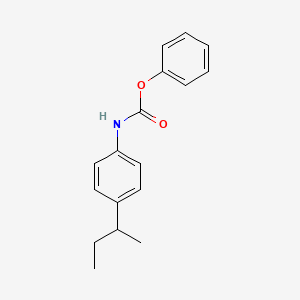
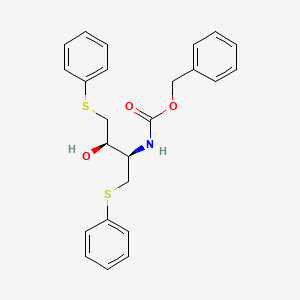



![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)
